molecular formula C7H4ClN5O2 B1323199 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine CAS No. 882283-67-2

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine

Cat. No.: B1323199
CAS No.: 882283-67-2
M. Wt: 225.59 g/mol
InChI Key: DNXIPPFWVGQSTO-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrimidine ring, along with the imidazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-nitropyrimidine and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the imidazole ring.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: m-Chloroperbenzoic acid, acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

    Reduction: 4-Chloro-6-(1H-imidazol-1-yl)-5-aminopyrimidine.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and nitro substituents, along with the imidazole ring, contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitro-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with different substitution pattern, affecting its chemical properties and applications.

Uniqueness: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is unique due to the presence of both chloro and nitro groups on the pyrimidine ring, which provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-6-imidazol-1-yl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIPPFWVGQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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